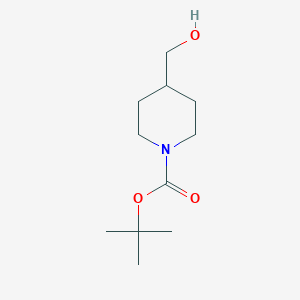









|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:16][CH2:15][CH:11]([C:12](O)=[O:13])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1>[C:1]([N:8]1[CH2:16][CH2:15][CH:11]([CH2:12][OH:13])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:3.4|
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −10° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
via addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
then it was slowly quenched with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the resulting residue was diluted with 10% aqueous acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate and water
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with additional ethyl acetate (2×500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a solid residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel
|
|
Type
|
WASH
|
|
Details
|
Elution with ethyl acetate-hexanes (1:9 to 1:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.8 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |